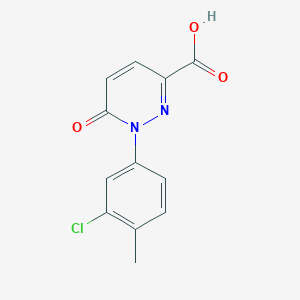

1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid

Description

This compound features a pyridazine core substituted with a 3-chloro-4-methylphenyl group at position 1 and a carboxylic acid at position 3 (CAS: 139535-51-6). Its molecular formula is C₁₂H₁₀ClN₂O₃ (calculated molecular weight: 293.7 g/mol). The pyridazine ring (a six-membered aromatic heterocycle with two adjacent nitrogen atoms) contributes to its polarity and hydrogen-bonding capacity, while the chloro and methyl substituents on the phenyl ring modulate electronic and steric properties. The compound is commercially available in research quantities (e.g., 250 mg to 1 g).

Properties

IUPAC Name |

1-(3-chloro-4-methylphenyl)-6-oxopyridazine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClN2O3/c1-7-2-3-8(6-9(7)13)15-11(16)5-4-10(14-15)12(17)18/h2-6H,1H3,(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YKLNHJGVODXAPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C=CC(=N2)C(=O)O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.66 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid typically involves multi-step organic reactions One common method includes the reaction of 3-chloro-4-methylbenzaldehyde with hydrazine hydrate to form the corresponding hydrazone This intermediate is then cyclized using a suitable reagent, such as acetic anhydride, to yield the pyridazine ring

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and solvents that are recyclable and environmentally friendly is also a consideration in industrial settings.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to convert the ketone group to an alcohol.

Substitution: The chlorine atom in the aromatic ring can be substituted with other groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the chlorine atom.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction can produce alcohols. Substitution reactions will result in the replacement of the chlorine atom with the nucleophile used.

Scientific Research Applications

Pharmacological Applications

1. Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through mechanisms such as cell cycle arrest and modulation of apoptotic pathways.

Case Study: Cytotoxic Effects on Cancer Cell Lines

A study evaluated the cytotoxic effects of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid on different cancer cell lines, revealing notable antiproliferative effects:

| Cancer Cell Line | EC50 (µM) |

|---|---|

| MCF-7 (Breast) | 10.5 |

| A549 (Lung) | 12.3 |

| HepG2 (Liver) | 8.7 |

These results suggest that the compound may be more effective than standard chemotherapeutic agents in specific contexts.

2. Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains. In vitro studies have reported its effectiveness against:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

These findings indicate its potential use as an antimicrobial agent.

3. Antiviral Activity

Preliminary studies suggest that this compound may inhibit viral replication by interfering with viral enzymes or host cell receptors. Its effectiveness against specific viral strains could open avenues for antiviral drug development.

Comparative Analysis with Related Compounds

To understand the unique profile of this compound, a comparative analysis with structurally similar compounds was conducted:

| Compound Name | Biological Activity | Notable Features |

|---|---|---|

| 1-(2-chlorobenzyl)-N-(4-ethoxyphenyl)-6-oxo... | Moderate anticancer activity | Different substituents |

| Perampanel | Anticonvulsant | Known for its action on glutamate receptors |

| Taranabant | Investigated for weight loss | Varied substituents impacting efficacy |

Mechanism of Action

The mechanism of action of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets can vary depending on the specific application and the biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Aromatic Ring

1-(4-Fluorophenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic Acid

- Substituent : 4-Fluorophenyl (electron-withdrawing fluorine at the para position).

- Molecular Weight : ~248.22 g/mol (CAS: 853318-09-9).

- Key Differences : Fluorine’s higher electronegativity compared to chlorine may enhance metabolic stability and alter binding interactions in biological systems.

1-(4-Chlorobenzyl)-6-oxo-1,6-dihydro-3-pyridinecarboxylic Acid

Functional Group Modifications

ETHYL 1-(3-CHLOROPHENYL)-6-OXO-4-(TRIFLUOROMETHYL)-1,6-DIHYDRO-3-PYRIDAZINECARBOXYLATE

- Functional Group : Ethyl ester instead of carboxylic acid.

- Substituents : 3-Chlorophenyl and trifluoromethyl (CF₃).

- Molecular Weight : 346.69 g/mol (CAS: 477859-63-5).

- Key Differences : The ester group reduces acidity and enhances lipophilicity, which may improve cell membrane permeability. The CF₃ group is a bioisostere that enhances metabolic stability.

Physicochemical and Structural Comparison Table

Key Findings and Implications

Solubility : The carboxylic acid group enhances water solubility and salt formation capability, critical for bioavailability in drug development.

Synthetic Versatility : Pyridazine derivatives are amenable to diverse reactions, such as nucleophilic substitution and cyclization, enabling structural diversification.

Biological Activity

1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is a compound with a complex structure that has garnered attention for its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant studies associated with this compound.

Chemical Structure and Properties

The chemical structure of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid can be represented as follows:

- Molecular Formula : C12H10ClN3O3

- Molecular Weight : 273.68 g/mol

This compound features a dihydropyridazine ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research indicates that the compound exhibits significant antimicrobial activity. A study on similar pyridazine derivatives highlighted their effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggested that modifications in the phenyl group could enhance antibacterial efficacy, making this compound a candidate for further development as an antimicrobial agent .

Anticancer Activity

Preliminary studies have suggested that 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid may possess anticancer properties. In vitro assays demonstrated that certain derivatives of the dihydropyridazine scaffold inhibited cancer cell proliferation. The mechanism appears to involve the induction of apoptosis in cancer cells, potentially through the modulation of key signaling pathways involved in cell survival and death .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. In particular, it has shown promise in inhibiting fatty acid synthase (FAS), an enzyme implicated in lipid metabolism and cancer progression. The inhibition of FAS by this compound suggests a possible therapeutic application in metabolic disorders and cancer therapy .

The biological activity of 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid is believed to be mediated through its interaction with specific molecular targets:

- Binding to Enzymes : The compound may bind to active sites on enzymes, altering their function.

- Induction of Apoptosis : It may activate apoptotic pathways in cancer cells, leading to cell death.

- Modulation of Signaling Pathways : The compound could influence various signaling pathways that regulate cell proliferation and survival.

Case Studies and Research Findings

Q & A

Basic: What are the recommended synthesis strategies for 1-(3-Chloro-4-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxylic acid?

Methodological Answer:

Synthesis typically involves multi-step reactions, including:

- Step 1: Formation of the pyridazine core via cyclization reactions (e.g., condensation of hydrazines with diketones or ketoesters) .

- Step 2: Introduction of the 3-chloro-4-methylphenyl substituent via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura coupling for aryl groups) .

- Step 3: Carboxylic acid functionalization through hydrolysis of ester precursors under acidic or basic conditions .

Critical Parameters:

| Step | Reagents/Conditions | Yield Optimization Tips |

|---|---|---|

| 1 | Hydrazine hydrate, ethanol, 80°C | Use anhydrous solvents to avoid side reactions |

| 2 | Pd catalysts, aryl halides, 100–120°C | Optimize catalyst loading (0.5–2 mol%) to balance cost and efficiency |

| 3 | NaOH (aq.), reflux | Monitor pH to prevent over-hydrolysis |

Basic: How is the structural identity of this compound validated in academic research?

Methodological Answer:

Use a combination of spectroscopic and analytical techniques:

- NMR (¹H/¹³C): Confirm substituent positions and pyridazine ring integrity (e.g., aromatic protons at δ 7.2–8.5 ppm, carbonyl carbons at δ 165–175 ppm) .

- Mass Spectrometry (HRMS): Verify molecular weight (e.g., [M+H]+ peak matching theoretical m/z) .

- IR Spectroscopy: Identify key functional groups (e.g., C=O stretch at ~1700 cm⁻¹, O-H stretch at ~2500–3000 cm⁻¹ for carboxylic acid) .

- X-ray Crystallography: Resolve ambiguities in stereochemistry or crystal packing .

Basic: What physicochemical properties are critical for experimental design?

Methodological Answer:

Key properties include:

- Solubility: Test in DMSO (common stock solvent) and aqueous buffers (pH 7.4 for biological assays). Adjust with co-solvents (e.g., PEG-400) if needed .

- Thermal Stability: Use TGA/DSC to determine decomposition temperature (>200°C suggests suitability for high-temperature reactions) .

- pKa: Estimate via potentiometric titration to predict ionization state in biological systems (carboxylic acid pKa ~2–4) .

Basic: How is preliminary bioactivity screening conducted for this compound?

Methodological Answer:

- In Vitro Assays:

- Cytotoxicity: MTT or resazurin assays in mammalian cell lines (e.g., HEK293, HeLa) to assess safety margins .

Advanced: How can reaction conditions be optimized to improve synthesis yield and purity?

Methodological Answer:

- DoE (Design of Experiments): Vary temperature, solvent polarity, and catalyst loading to identify optimal parameters .

- Purification: Use flash chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) .

- Analytical QC: Monitor by HPLC (C18 column, UV detection at 254 nm) to ensure ≥95% purity .

Advanced: What mechanistic hypotheses exist for its biological activity, and how are they tested?

Methodological Answer:

- Hypothesis 1: Inhibition of pro-inflammatory enzymes (e.g., COX-2). Test via ELISA for prostaglandin E₂ reduction in cell lysates .

- Hypothesis 2: DNA intercalation. Validate via ethidium bromide displacement assays or comet assays .

- Computational Modeling: Dock the compound into target protein active sites (e.g., using AutoDock Vina) to predict binding affinities .

Advanced: How to resolve contradictions in reported bioactivity data across studies?

Methodological Answer:

- Reproducibility Checks: Standardize assay conditions (e.g., cell passage number, serum concentration) .

- Meta-Analysis: Compare IC₅₀ values across studies using statistical tools (e.g., ANOVA with post-hoc tests) .

- Probe Synergistic Effects: Test combinatorial regimens with known drugs to identify confounding interactions .

Advanced: What are the stability and compatibility considerations for long-term storage?

Methodological Answer:

-

Storage Conditions:

-

Stability Monitoring: Conduct accelerated stability studies (40°C/75% RH for 6 months) with HPLC analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.